The compound is sourced from chemical synthesis processes involving benzyl chloride and hydroxyethylamine. Its classification as a surfactant aligns it with other compounds that exhibit surface-active properties, allowing it to reduce surface tension between liquids or between a liquid and a solid. This property makes it valuable in formulations requiring emulsification or stabilization.
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide typically involves the following steps:
The detailed parameters such as reaction time (typically 4-6 hours) and pH conditions may vary based on specific laboratory protocols.
The molecular formula for Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide is .
The structure can be represented in various formats:
InChI=1S/C12H20NO2.H2O/c1-13(7-9-14,8-10-15)11-12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H2/q+1;/p-1
[N+](CC1=CC=CC=C1)(CCO)(CCO)C.[OH-]
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide can participate in several chemical reactions due to its functional groups:
The mechanism of action for Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide primarily revolves around its surfactant properties:
The compound's boiling point and melting point are not widely reported but are expected to be influenced by its ionic nature and molecular weight.
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide has diverse applications across several industries:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4